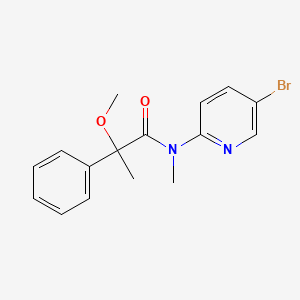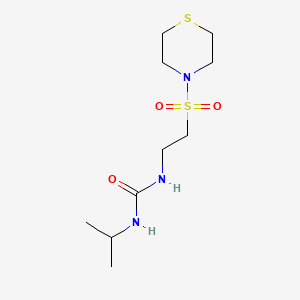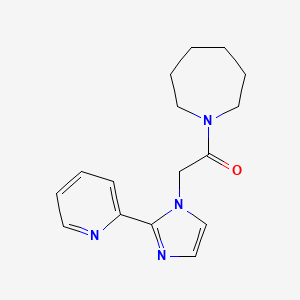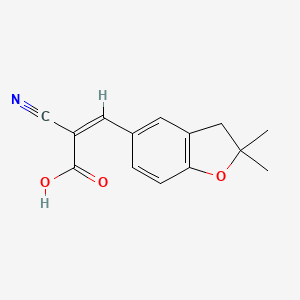
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide, also known as JP4-039, is a small molecule inhibitor that has shown potential in treating a wide range of diseases. This compound was first synthesized by researchers at Johns Hopkins University and has since been studied extensively for its therapeutic properties.
Mécanisme D'action
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide works by inhibiting a key enzyme called RNA-dependent RNA polymerase (RdRp), which is essential for the replication of many viruses. By inhibiting RdRp, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide can prevent the virus from replicating and spreading within the body.
Biochemical and Physiological Effects:
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the replication of a wide range of viruses, including Ebola, Zika, and SARS-CoV-2. In addition, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, making it a promising candidate for the treatment of emerging viral infections. However, one of the limitations of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide is its low solubility, which can make it difficult to administer in certain formulations.
Orientations Futures
There are several future directions for the study of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide. One area of research is the development of more effective formulations of the compound that can improve its solubility and bioavailability. In addition, there is ongoing research into the use of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide as a potential treatment for cancer and neurodegenerative diseases. Finally, there is ongoing research into the use of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide as a potential treatment for emerging viral infections, including SARS-CoV-2.
Méthodes De Synthèse
The synthesis of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide involves several steps. The first step is the synthesis of 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide, which is achieved by reacting 3-(1H-imidazol-1-yl)piperidine with N-methyl-4-(sulfonyloxy)benzamide. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral properties and has been studied as a potential treatment for a wide range of viral infections, including Ebola, Zika, and SARS-CoV-2. In addition, 3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide has also been studied as a potential treatment for cancer and neurodegenerative diseases.
Propriétés
IUPAC Name |
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-17-24(22,23)15-6-2-4-13(10-15)16(21)19-8-3-5-14(11-19)20-9-7-18-12-20/h2,4,6-7,9-10,12,14,17H,3,5,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUNUDDUSHVKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CCCC(C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-imidazol-1-ylpiperidine-1-carbonyl)-N-methylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-methoxy-3-[methyl-(3-methylphenyl)sulfamoyl]phenyl]prop-2-enoic acid](/img/structure/B7553759.png)

![1-[2-[4-(2-Oxopyrrolidin-1-yl)phenoxy]acetyl]-1,4-diazepan-5-one](/img/structure/B7553776.png)
![7-Bromo-2-[(3-phenylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7553779.png)


![1-[2-(2-Fluorophenyl)-2-hydroxyethyl]-3-[(4-fluorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B7553785.png)
![4-[3-(1,3-benzothiazol-2-ylamino)pyrazol-1-yl]-N,N-dimethylbutanamide](/img/structure/B7553786.png)

![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B7553804.png)
![N-[[4-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methyl]cyclopentanamine](/img/structure/B7553815.png)


![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]azepane-1-carboxamide](/img/structure/B7553862.png)